9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester
Overview
Description
9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester: is a triacylglycerol compound that contains palmitic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position. This compound is found in various natural sources such as cocoa butter, Chinese tallow butter, and the palm stearin fraction of palm oil .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The process typically involves the use of catalysts such as sulfuric acid or enzymes like lipases to facilitate the esterification reaction. The reaction conditions often include elevated temperatures and controlled pH levels to optimize the yield .
Industrial Production Methods: Industrial production of this compound often involves the extraction of natural oils rich in this compound, followed by purification processes. For instance, rice bran oil, palm oil, and other vegetable oils can be processed to isolate and purify this compound using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or air, and the reaction is often accelerated by heat.
Hydrolysis: Enzymatic hydrolysis typically involves lipases, while chemical hydrolysis can be facilitated by acids or bases.
Major Products:
Oxidation: The major products include various oxidized fatty acid derivatives.
Hydrolysis: The major products are free palmitic acid, oleic acid, and glycerol.
Scientific Research Applications
9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester involves several molecular pathways:
Neuroprotective Effects: It exerts neuroprotective effects by inhibiting the p38 MAPK pathway and activating the PI3K/Akt/CREB pathway.
Lipid Metabolism: It influences lipid metabolism by modulating the expression of various enzymes and proteins involved in fat deposition and lipid oxidation.
Comparison with Similar Compounds
- 1,3-Dioleoyl-2-palmitoylglycerol
- 1,2-Dioleoyl-3-palmitoyl-rac-glycerol
- Glyceryl tripalmitate
- Glyceryl 1,3-dipalmitate
Comparison: 9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester is unique due to its specific fatty acid composition, which includes palmitic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position. This configuration influences its physical and chemical properties, making it distinct from other similar compounds. For example, 1,3-Dioleoyl-2-palmitoylglycerol has oleic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position, resulting in different melting points and crystallization behaviors .
Properties
IUPAC Name |
1,3-di(hexadecanoyloxy)propan-2-yl (E)-octadec-9-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h25-26,50H,4-24,27-49H2,1-3H3/b26-25+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCOHGHEADZEGF-OCEACIFDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H100O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycerol 1,3-dihexadecanoate 2-(9Z-octadecenoate) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030969 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2190-25-2 | |
Record name | Glycerol 1,3-dihexadecanoate 2-(9Z-octadecenoate) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030969 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
37.2 °C | |
Record name | Glycerol 1,3-dihexadecanoate 2-(9Z-octadecenoate) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030969 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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